molecular formula C9H8F2O2 B13587336 1-(4,5-Difluoro-2-methoxyphenyl)ethanone

1-(4,5-Difluoro-2-methoxyphenyl)ethanone

Cat. No.: B13587336
M. Wt: 186.15 g/mol
InChI Key: XUEZTIPMERNXKC-UHFFFAOYSA-N
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Description

1-(4,5-Difluoro-2-methoxyphenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with two fluorine atoms at positions 4 and 5, and a methoxy group at position 2. The electron-withdrawing fluorine atoms and electron-donating methoxy group create unique electronic effects, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(4,5-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3

InChI Key

XUEZTIPMERNXKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,5-Difluoro-2-methoxyphenyl)ethanone typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

1-(4,5-Difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4,5-Difluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated structure can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Difluoro-2-methoxyphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity to target proteins, thereby increasing the compound’s potency and selectivity.

Molecular targets and pathways involved in its action include enzymes involved in metabolic processes, signaling pathways related to cell growth and proliferation, and receptors that mediate cellular responses. Detailed studies on these interactions help elucidate the compound’s mechanism of action and guide the development of new therapeutic agents.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

1-(4,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: Not specified)
  • Structure : Hydroxyl group at position 2 instead of methoxy.
  • Properties :
    • Forms hydrogen bonds due to the hydroxyl group, increasing polarity and aqueous solubility compared to the methoxy analog .
    • Reported as a black solid with documented IR and ¹H NMR spectra .
  • Synthesis: Prepared via methods referenced in the Handbook of Hydroxyacetophenones, likely involving Friedel-Crafts acylation or hydroxylation of pre-substituted acetophenones .
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 140675-42-9)
  • Structure : Fluorines at positions 3 and 5, hydroxyl at position 2.
  • Properties: Molecular weight: 172.13 g/mol. Synonyms include 3,5-difluoro-2-hydroxyacetophenone. Available as an amber glass-bottled compound (Thermo Scientific™) with CAS-specific spectral data .
  • Key Difference : Fluorine positioning alters electronic effects; meta-difluoro substitution may reduce steric hindrance compared to 4,5-difluoro isomers.
1-(4-Fluoro-2-methoxyphenyl)ethanone (CAS: 51788-80-8)
  • Structure: Monofluoro at position 4, methoxy at position 2.
  • Properties: Similarity score of 0.91 to the target compound (CAS 394-32-1 analog) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
Target Compound ~186.14* 4,5-F₂, 2-OCH₃ Not Reported Predicted higher lipophilicity vs. hydroxyl analogs
1-(4,5-Difluoro-2-hydroxyphenyl)ethanone 172.13 4,5-F₂, 2-OH Black solid Hydrogen bonding, polar
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 172.13 3,5-F₂, 2-OH Solid Amber glass storage, commercial availability
1-(4-Fluoro-2-methoxyphenyl)ethanone 168.15 4-F, 2-OCH₃ Not Reported Higher similarity to target compound

*Calculated based on molecular formula C₉H₈F₂O₂.

Metabolic Stability

  • Methoxy Group Metabolism: Methoxy-substituted compounds like iloperidone undergo O-dealkylation to yield hydroxylated metabolites (e.g., 2-hydroxy derivatives) .

Biological Activity

1-(4,5-Difluoro-2-methoxyphenyl)ethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure can significantly influence its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H8F2O2
  • Molecular Weight : 192.16 g/mol
  • CAS Number : [not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and specificity towards these targets, which can lead to various biological effects. The exact pathways and molecular interactions are still being elucidated through ongoing research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains and found to inhibit their growth effectively. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms plays a crucial role in enhancing its antibacterial efficacy.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)12.0

Case Studies

  • Study on Antimicrobial Properties : A recent study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Evaluation of Anticancer Activity : Another study focused on the anticancer effects of this compound against different human cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis through caspase activation.

Research Findings

Recent literature highlights the diverse applications of this compound in medicinal chemistry:

  • Drug Development : Its unique chemical properties make it a promising candidate for developing new therapeutics targeting specific diseases.
  • Biological Interactions : Ongoing studies are exploring its interactions with cyclooxygenase enzymes, which may reveal anti-inflammatory potential.

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